5-Bromo-6-fluoroisoindoline
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Overview
Description
5-Bromo-6-fluoroisoindoline is a heterocyclic organic compound that belongs to the class of isoindolines. Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of both bromine and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a compound of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoroisoindoline typically involves the bromination and fluorination of isoindoline derivatives. One common method includes the electrophilic substitution of the aromatic core of isoindoline at the C-5 and C-6 positions using brominating and fluorinating agents. For example, bromine (Br2) and a fluorinating agent such as Selectfluor can be used under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoroisoindoline undergoes various chemical reactions, including:
Electrophilic substitution: The presence of bromine and fluorine atoms makes the compound reactive towards electrophiles.
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine (Br2) and Selectfluor are commonly used.
Nucleophilic substitution: Nucleophiles like amines and thiols can be used in the presence of a base.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can lead to the formation of 5-amino-6-fluoroisoindoline derivatives .
Scientific Research Applications
5-Bromo-6-fluoroisoindoline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoroisoindoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. For example, it may inhibit the activity of specific enzymes by forming strong halogen bonds with the active site residues, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromoisoindoline: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
6-Fluoroisoindoline: Lacks the bromine atom, affecting its electrophilic substitution reactions.
5-Chloro-6-fluoroisoindoline: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activities.
Uniqueness
5-Bromo-6-fluoroisoindoline is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct chemical reactivity and biological properties. This dual substitution enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
Molecular Formula |
C8H7BrFN |
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Molecular Weight |
216.05 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H7BrFN/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2,11H,3-4H2 |
InChI Key |
USHJQERPFVYKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2CN1)Br)F |
Origin of Product |
United States |
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